molecular formula C17H20ClFN4O3S B2737521 N-(3-chloro-4-fluorobenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide CAS No. 1251592-77-4

N-(3-chloro-4-fluorobenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide

Cat. No. B2737521
CAS RN: 1251592-77-4
M. Wt: 414.88
InChI Key: XNIIOUCXCAYTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorobenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H20ClFN4O3S and its molecular weight is 414.88. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

  • Pharmacokinetics and Metabolism

    Studies on compounds with similar structures have explored their pharmacokinetics and metabolism in humans. For instance, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were determined in healthy subjects, highlighting the importance of understanding how such compounds are processed and eliminated by the human body (Renzulli et al., 2011).

  • Neurotoxicity and Environmental Health

    Research into organophosphorus (OP) and pyrethroid (PYR) pesticides, which share functional groups with the compound , underscores the need to assess the neurotoxic potential of these chemicals, especially in vulnerable populations like preschool children (Babina et al., 2012).

  • Diagnostic Imaging

    Compounds with piperidine structures have been evaluated for their potential in diagnostic imaging, such as in sigma receptor scintigraphy for visualizing primary breast tumors, demonstrating the utility of chemical compounds in medical diagnostics (Caveliers et al., 2002).

  • Chemical Repellents

    Research on piperidine repellents against mosquitoes and black flies indicates the role of chemical compounds in developing effective repellent strategies, contributing to public health efforts in controlling vector-borne diseases (Debboun et al., 2000).

  • Antibiotic Development

    Studies on GSK1322322, a peptidase deformylase inhibitor, and its metabolism and disposition in humans illustrate the process of developing new antibiotics and understanding their biotransformation, crucial for addressing antibiotic resistance (Mamaril-Fishman et al., 2014).

properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN4O3S/c1-22-11-13(16(24)20-10-12-5-6-15(19)14(18)9-12)17(21-22)27(25,26)23-7-3-2-4-8-23/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIIOUCXCAYTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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